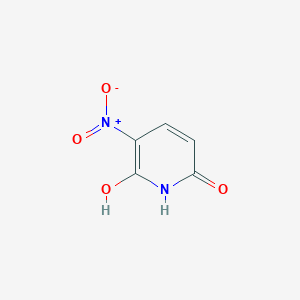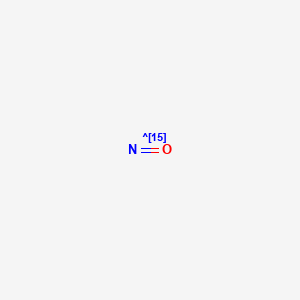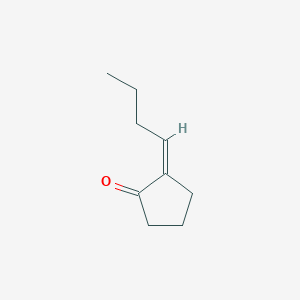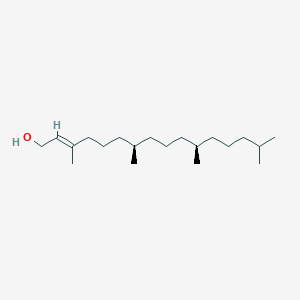
1,2-Bis(diméthylsilyl)benzène
Vue d'ensemble
Description
1,2-Bis(dimethylsilyl)benzene (BDMSB) is a silyl-substituted aromatic compound that has been widely studied due to its unique properties and potential applications. It is a colorless, crystalline solid that is highly soluble in organic solvents. BDMSB can be synthesized in a two-step process from 2,6-dichlorobenzaldehyde and dimethylchlorosilane in the presence of a base. The product is purified by recrystallization from hot ethanol.
Applications De Recherche Scientifique
Réactif de protection pour les amines et les acides aminés
Le 1,2-Bis(diméthylsilyl)benzène est utilisé comme réactif de protection pour les amines et les acides aminés, formant des dérivés « benzostabase » . Ces dérivés sont plus stables aux acides que les analogues « stabase » .
Synthèse organique
Ce composé est une matière première importante en synthèse organique . Il est utilisé dans la synthèse d'une variété de composés organiques en raison de ses propriétés chimiques uniques.
Réaction avec les oléfines et les ynes
Le this compound peut réagir avec les oléfines et les ynes . Cette réaction est utile dans la synthèse de divers composés organiques.
Réduction catalysée au ruthénium des acides carboxyliques en aldéhydes
Dans une étude, le this compound a été utilisé dans une réaction catalysée au ruthénium pour la réduction sélective des acides carboxyliques en aldéhydes . Cette nouvelle transformation est réalisée par une procédure en un seul pot consistant en une réduction par hydrosilane catalysée au ruthénium suivie d'une hydrolyse des disilylacétal cycliques résultants .
Synthèse de matériaux fonctionnels
Le this compound est utilisé dans la synthèse de matériaux fonctionnels . Par exemple, il est utilisé dans la synthèse du 9,10-dihydro-9,10-diboraanthracène, un bloc de construction de polymères luminescents contenant du bore .
Catalyseur acide de Lewis puissant
Le this compound est également utilisé dans la synthèse du 9,10-diméthyl-9,10-diboraanthracène, qui est un catalyseur acide de Lewis puissant .
Safety and Hazards
1,2-Bis(dimethylsilyl)benzene is a combustible liquid . It is recommended to keep away from heat, open flames, sparks, and to wear protective gloves, protective clothing, and eye protection .
Relevant Papers
Several papers have been found that discuss 1,2-Bis(dimethylsilyl)benzene. These include a theoretical study on the platinum-catalyzed reduction of amides with hydrosilanes bearing dual Si–H groups , and a study on iron disilyl-dicarbonyl complex bearing weakly coordinating η2- (H–Si) moieties .
Mécanisme D'action
Target of Action
1,2-Bis(dimethylsilyl)benzene is primarily used as a protecting group reagent for amines and amino acids . The compound’s primary targets are therefore the amine and carboxyl groups in amino acids, which it protects by forming “benzostabase” derivatives .
Mode of Action
The compound interacts with its targets (amines and amino acids) by forming “benzostabase” derivatives . These derivatives are more acid-stable than “stabase” analogs . This interaction results in the protection of the amine and carboxyl groups in the amino acids, preventing them from reacting with other compounds during a chemical reaction .
Biochemical Pathways
As a protecting group reagent, it plays a crucial role inorganic synthesis , particularly in the synthesis of complex molecules where selective reactions are necessary .
Result of Action
The primary result of the action of 1,2-Bis(dimethylsilyl)benzene is the formation of “benzostabase” derivatives . These derivatives protect the amine and carboxyl groups in amino acids, allowing for selective reactions in organic synthesis .
Action Environment
The action of 1,2-Bis(dimethylsilyl)benzene can be influenced by various environmental factors. For instance, it has a boiling point of 101 °C/13 mmHg and a density of 0.898 g/mL at 25 °C . Therefore, temperature and pressure can affect its state and reactivity. Additionally, it should be stored in a dry, cool, and well-ventilated place away from heat, sparks, and flame to maintain its stability and efficacy.
Propriétés
InChI |
InChI=1S/C10H16Si2/c1-11(2)9-7-5-6-8-10(9)12(3)4/h5-8H,1-4H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUXBTFQEXVEEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)C1=CC=CC=C1[Si](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10422850 | |
| Record name | 1,2-Bis(dimethylsilyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10422850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17985-72-7 | |
| Record name | 1,2-Bis(dimethylsilyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10422850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















